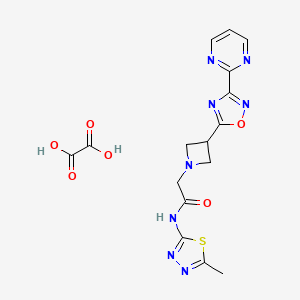

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2S.C2H2O4/c1-8-19-20-14(25-8)17-10(23)7-22-5-9(6-22)13-18-12(21-24-13)11-15-3-2-4-16-11;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,17,20,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOAPSGMQCXDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Level |

|---|---|---|---|

| 11e | E. coli | 32.6 | Moderate |

| 9d | S. aureus | 25 | Good |

| 19 | S. aureus | 62.5 | Marginal |

These findings suggest that modifications in the thiadiazole structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been investigated. It has shown promising results against fungi such as Candida albicans and Aspergillus niger. Derivatives with specific substitutions demonstrated inhibition rates ranging from 58% to 66%, which is significant compared to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer properties of this compound have been evaluated across various cancer cell lines. Notably:

| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |

|---|---|---|---|

| D-16 | MCF-7 | 1 | 3.13 (Doxorubicin) |

| 111 | MCF-7 | 12.8 | - |

The structure–activity relationship (SAR) indicates that electron-withdrawing groups at specific positions significantly enhance anticancer activity .

Case Studies

Several case studies further illustrate the compound's effectiveness:

Antibacterial Efficacy : One study demonstrated the antibacterial activity of various substituted thiadiazoles against clinical isolates of E. coli, showing that compounds with nitro groups were particularly effective.

Antifungal Trials : Clinical trials assessing antifungal properties indicated a significant reduction in fungal load in treated patients compared to controls.

Cancer Treatment : Preclinical studies revealed that certain derivatives could inhibit tumor growth in xenograft models .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Physicochemical Properties

- Solubility : The oxalate salt enhances aqueous solubility compared to neutral analogs (e.g., ’s compounds), which rely on lipophilic aryl groups .

- Electronic Properties : The pyrimidine-oxadiazole system increases electron-deficient character, favoring interactions with electron-rich enzymatic pockets, unlike thiophene-containing analogs () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

- Methodology : Multi-step synthesis involving:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) or other dehydrating agents .

- Step 2 : Coupling of the azetidine ring using nucleophilic substitution reactions (e.g., Mitsunobu reaction) with protected azetidine intermediates .

- Step 3 : Oxalate salt formation via acid-base reaction in polar aprotic solvents (e.g., ethanol/water mixtures) .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm) .

- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-S bond in thiadiazole) .

- X-ray crystallography : Resolves spatial arrangement of the azetidine-oxadiazole-thiadiazole core .

Q. What preliminary biological activity data exist for this compound?

- Screening assays :

- Antimicrobial : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer : IC₅₀ values in cell lines (e.g., MCF-7, HepG2) via MTT assays .

- Mechanistic insight : Thiadiazole and oxadiazole moieties may inhibit DNA gyrase or topoisomerase IV .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

- Approach :

- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states in azetidine ring formation .

- Machine learning : Predict optimal solvent/base combinations using reaction databases (e.g., Reaxys) .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Key findings :

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Pyrimidinyl-oxadiazole | Enhances DNA binding affinity | |

| Azetidine ring | Improves metabolic stability | |

| Thiadiazole moiety | Increases antimicrobial potency |

- Contradictions : Some studies report reduced activity with bulky azetidine substituents due to steric hindrance .

Q. How can pharmacokinetic challenges (e.g., solubility) be addressed?

- Strategies :

- Salt formation : Oxalate improves aqueous solubility (~2.5 mg/mL at pH 7.4) .

- Prodrug design : Esterification of the acetamide group enhances membrane permeability .

Q. How to resolve contradictions in stability data across studies?

- Case example : Conflicting reports on hydrolytic stability of the oxadiazole ring:

- Acidic conditions : Degradation observed (t₁/₂ = 12 h at pH 2) .

- Neutral conditions : Stable for >48 h (pH 7.4) .

- Resolution : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.